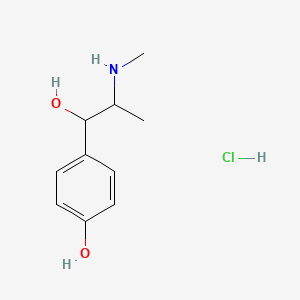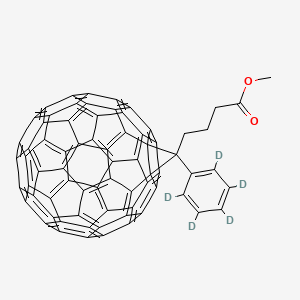![molecular formula C13H14ClNS B3429518 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole CAS No. 749906-94-3](/img/structure/B3429518.png)
5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole
Übersicht
Beschreibung
5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole (CMPT) is a heterocyclic compound belonging to the thiazole family. CMPT is a highly versatile compound that has been used in a variety of applications, ranging from industrial to medicinal. It has been studied extensively for its potential use in various scientific research applications, such as drug design and development, as well as in the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Molecular Docking Studies
A comprehensive study was conducted on compounds similar to "5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole," focusing on their molecular structure, electronic properties, and spectroscopic identification. The research highlighted the significance of thiazole compounds in developing natural products and pharmaceutical agents. The use of density functional theory (DFT) calculations unveiled insights into the molecular-orbital interaction and structural characteristics. Additionally, molecular docking studies were employed to investigate the potential of these compounds against cancer proteins, emphasizing their role in pharmaceutical research (Shanmugapriya et al., 2022).
Quantum Chemical Analysis and Biological Activity
Further research into compounds with the "5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole" motif explored their quantum chemical aspects, including the analysis of vibrational wavenumbers and molecular electrostatic potential (MEP). The study also delved into their biological activities, revealing antimicrobial and antifungal effects, highlighting their potential in developing new pharmacological agents (Viji et al., 2020).
Molecular Docking and Computational Studies
Another angle of research on these thiazole derivatives involved molecular docking and computational studies, which emphasized their binding affinity with various proteins. This approach provides valuable insights into the design of novel compounds with enhanced biological activities, opening pathways for the development of new therapeutic agents (Jayasudha et al., 2020).
Synthesis and Pharmacological Evaluation
The synthesis and preliminary pharmacological evaluation of novel thiadiazoles and thiazoles, incorporating similar motifs, have also been reported. These studies aim at assessing their anticancer properties, providing a foundation for further development of these compounds as potential anticancer agents (Gomha et al., 2014).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS/c1-9(2)10-3-5-11(6-4-10)13-15-8-12(7-14)16-13/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIEYTXMGRBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220529 | |
| Record name | 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole | |
CAS RN |
749906-94-3 | |
| Record name | 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749906-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)


![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
![2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3429534.png)


